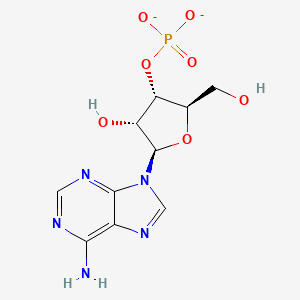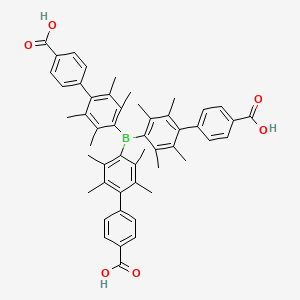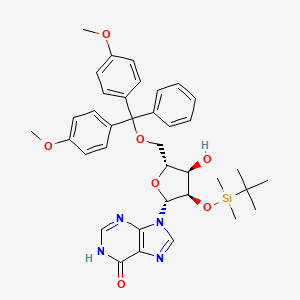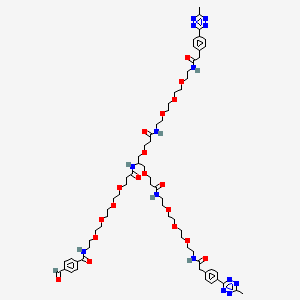
1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate is a complex organic compound that belongs to the class of hydroxybenzoic acids These compounds are known for their significant biochemical and antioxidant properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate typically involves multi-step organic reactions. The process often starts with the preparation of the benzoyl and isoquinoline intermediates, followed by their coupling under specific conditions. Common reagents used in the synthesis include:
- Hydroxybenzoic acids
- Isoquinoline derivatives
- Catalysts such as palladium or copper complexes
- Solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including:
- Batch reactors for controlled reaction conditions
- Continuous flow reactors for efficient production
- Purification steps such as crystallization or chromatography to obtain the final product in high purity
化学反应分析
Types of Reactions: 1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
- Quinones from oxidation reactions
- Alcohols from reduction reactions
- Substituted aromatic compounds from substitution reactions
科学研究应用
1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of functional materials and pharmaceuticals.
作用机制
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in disease pathways, such as cyclooxygenase (COX) in inflammation.
Signal Transduction: It can modulate signaling pathways like NF-κB, which is involved in immune response and cell survival.
相似化合物的比较
Gallic Acid: Another hydroxybenzoic acid with antioxidant properties.
Protocatechuic Acid: Known for its anti-inflammatory and antimicrobial activities.
Ellagic Acid: Exhibits anticancer and cardioprotective effects.
Uniqueness: 1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate is unique due to its combination of benzoyl and isoquinoline structures, which confer distinct chemical reactivity and biological activity compared to other hydroxybenzoic acids.
属性
分子式 |
C17H13NO8 |
|---|---|
分子量 |
359.3 g/mol |
IUPAC 名称 |
1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate |
InChI |
InChI=1S/C17H11NO7.H2O/c19-11-2-1-7(4-12(11)20)16(23)15-9-6-14(22)13(21)5-8(9)3-10(18-15)17(24)25;/h1-6,19-22H,(H,24,25);1H2 |
InChI 键 |
QHAUFGIHMBUQKN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)C2=NC(=CC3=CC(=C(C=C32)O)O)C(=O)O)O)O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B11930362.png)



![[[3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11930376.png)



![Tert-butyl (s)-4-(7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B11930408.png)

![acetic acid;[(1S)-5-amino-1-carboxypentyl]azanium;2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanimidate](/img/structure/B11930419.png)
![(2R)-2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B11930422.png)
![heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11930434.png)
